

How to dissolve and prepare SG-094 for experiments

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Compound of Interest

Compound Name: SG-094

Cat. No.: B10827841

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Application Notes and Protocols for SG-094

Audience: Researchers, scientists, and drug development professionals.

Introduction: **SG-094** is a potent and synthetically accessible small molecule inhibitor of the two-pore channel 2 (TPC2).[1][2][3] TPC2 is a cation channel located on endolysosomal membranes that plays a crucial role in regulating intracellular Ca²⁺ signaling, a process vital for cell functions including proliferation and angiogenesis.[1][4][5] **SG-094**, a simplified analog of the natural alkaloid tetrandrine, exhibits increased potency and reduced toxicity.[1][2] It has demonstrated anti-proliferative effects in cancer cell lines and antitumor efficacy in mouse models of hepatocellular carcinoma.[2][3][6] Mechanistically, **SG-094** arrests the TPC2 channel in an inactive state, preventing pore opening and subsequent downstream signaling.[4] Additionally, **SG-094** has been found to inhibit the drug efflux pump P-glycoprotein (P-gp), suggesting its potential in overcoming multidrug resistance in cancer therapy.[2][7]

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **SG-094** for both in vitro and in vivo studies.

Physicochemical Properties and Solubility

SG-094 is typically supplied as a light brown to brown solid powder or oil.[3][6] Proper storage and handling are critical for maintaining its stability and activity.

Table 1: Physicochemical and Solubility Data for **SG-094**

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₂₉ NO ₃	[6]
Molecular Weight	451.56 g/mol	[3][8]
Appearance	Light brown to brown solid powder or oil	[3][6]
CAS Number	2922283-37-0	[3][6]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years. Protect from light.	[6]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month. Protect from light. Avoid repeated freeze-thaw cycles.	[3][6]
Solubility (In Vitro)		
DMSO	100 mg/mL (221.45 mM)	[3][6][8]
Methanol	125 mg/mL (276.82 mM)	[3][6]
Solubility (In Vivo)		
Formulation 1	≥ 2.5 mg/mL (5.54 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	[6]
Formulation 2	≥ 2.5 mg/mL in 10% DMSO + 90% Corn oil	[3]

Protocols for Solution Preparation

It is critical to use freshly opened or anhydrous solvents, particularly DMSO, as its hygroscopic nature can significantly impact product solubility.[3]

Protocol 1: In Vitro Stock Solution Preparation

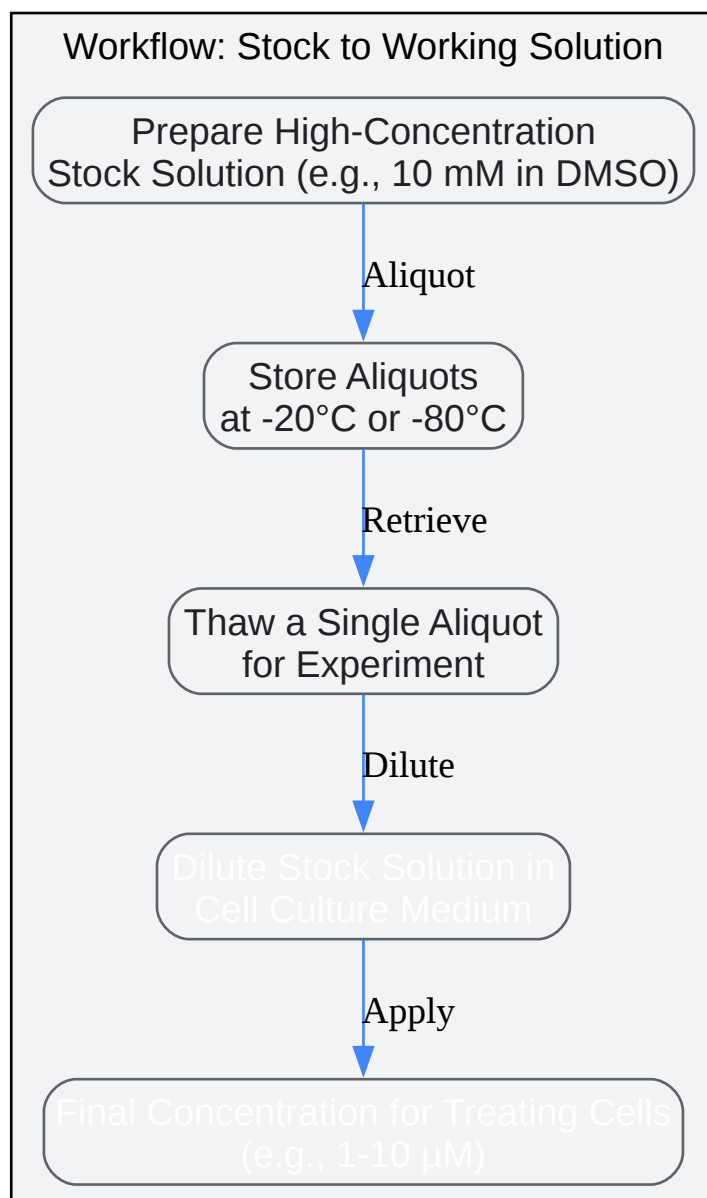
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell culture experiments.

Materials:

- **SG-094** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Equilibrate the **SG-094** vial to room temperature before opening.
- Weigh the required amount of **SG-094** powder in a sterile tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 221.5 μ L of DMSO per 1 mg of **SG-094**).
- Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.^[3]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month or -80°C for up to six months.^{[3][6]} Always protect the solution from light.^{[3][6]}



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Diagram 1: General workflow for preparing a working solution.

Protocol 2: In Vivo Formulation 1 (Aqueous-Based Vehicle)

This formulation is suitable for many in vivo applications. The co-solvents must be added sequentially as described.^[6]

Materials:

- **SG-094** stock solution in DMSO (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween® 80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for 1 mL of formulation):

- Start with 100 µL of a 25 mg/mL **SG-094** stock solution in DMSO.
- Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
- Add 50 µL of Tween® 80. Mix again until the solution is homogeneous.
- Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
- The final concentration of **SG-094** will be 2.5 mg/mL. This formulation should be prepared fresh before each use for optimal results.[\[6\]](#)

Protocol 3: In Vivo Formulation 2 (Oil-Based Vehicle)

This formulation may be considered for experiments requiring a longer dosing period.[\[3\]](#)

Materials:

- **SG-094** stock solution in DMSO (e.g., 25 mg/mL)
- Sterile Corn Oil
- Sterile tubes

Procedure (for 1 mL of formulation):

- Start with 100 µL of a 25 mg/mL **SG-094** stock solution in DMSO.

- Add 900 μL of sterile corn oil.
- Mix thoroughly by vortexing until a clear and uniform solution is achieved.
- The final concentration of **SG-094** will be 2.5 mg/mL. Prepare this formulation fresh before each administration.

Application Notes and Experimental Protocols

Protocol 4: In Vitro Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effect of **SG-094** on cancer cells, such as the hepatocellular carcinoma cell line RIL175, for which an IC_{50} of 3.7 μM has been reported after 72 hours of treatment.[\[3\]](#)[\[6\]](#)

Methodology:

- Cell Seeding: Seed cells (e.g., RIL175) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO_2 incubator.
- Treatment: Prepare serial dilutions of **SG-094** in fresh culture medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%. Replace the old medium with the medium containing **SG-094** or vehicle control.
- Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
- Viability Assessment (MTT Assay):
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 5: Western Blot Analysis of VEGF-Induced Signaling

SG-094 has been shown to reduce VEGF-induced phosphorylation of downstream targets like AKT, MAPK, JNK, and eNOS in endothelial cells (HUVECs).[3][6] This protocol details how to assess these effects.

Methodology:

- Cell Culture: Grow HUVECs to 80-90% confluency in 6-well plates.
- Starvation & Pretreatment: Serum-starve the cells for 6-12 hours. Then, pre-treat the cells with **SG-094** (e.g., 10 µM) or vehicle control for 1 hour.[3][6]
- Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against phospho-AKT, total-AKT, phospho-MAPK, etc., overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Visualize the protein bands using an ECL detection system.

Protocol 6: In Vivo Antitumor Efficacy Study

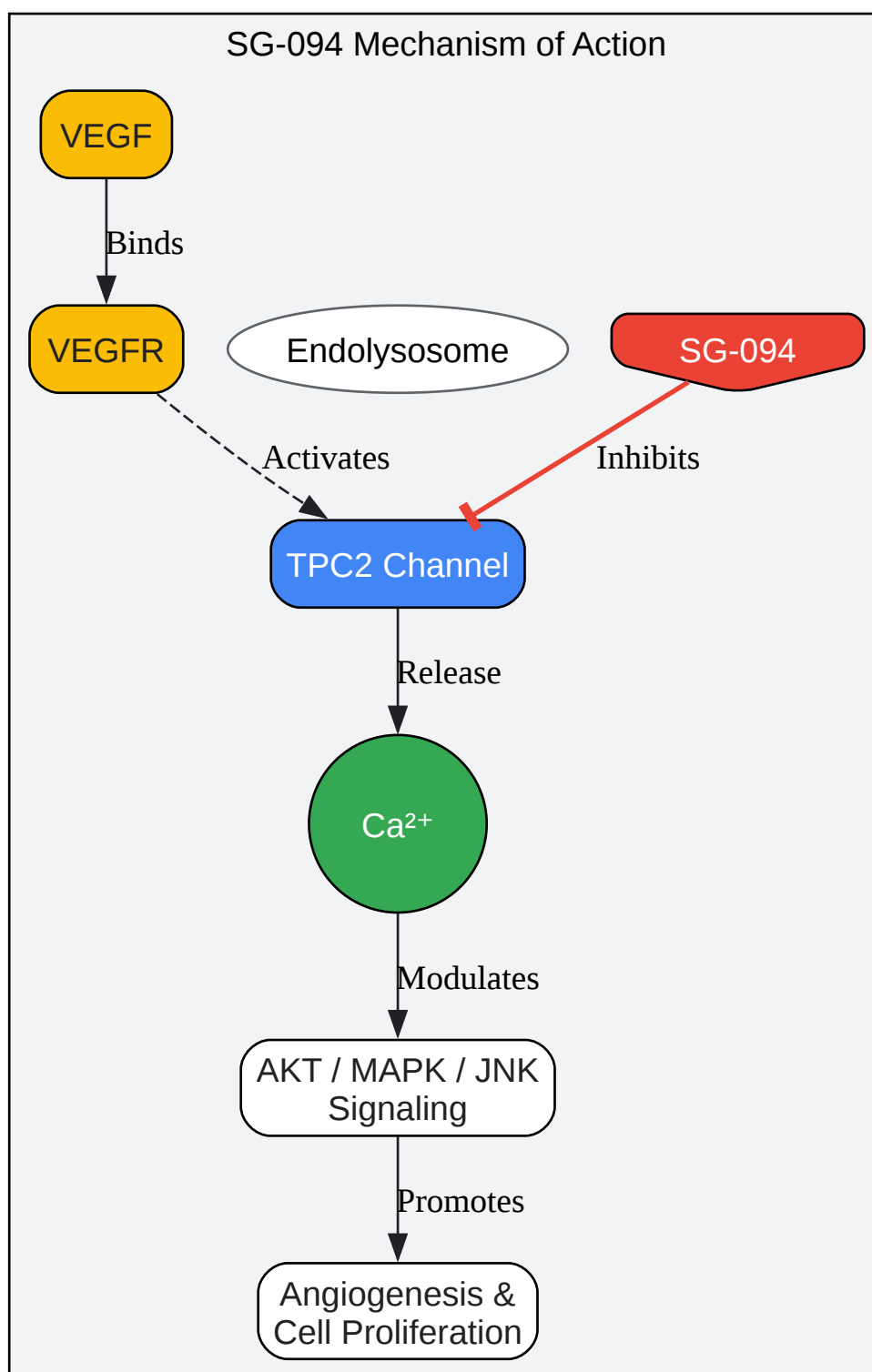
This protocol is based on a study where **SG-094** inhibited the growth of hepatocellular carcinoma tumors in mice.[\[3\]](#)

Methodology:

- Animal Model: Use an appropriate mouse model, such as C57Bl/6-Tyr mice.[\[3\]](#)
- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1×10^6 RIL175 cells) into the flank of each mouse.
- Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and vehicle groups.
- Dosing: Administer **SG-094** (e.g., 90 nmol/kg) or the vehicle control via an appropriate route (e.g., intraperitoneal injection) every 2-3 days for a specified period (e.g., 10 days).[\[3\]](#)[\[9\]](#)
- Monitoring: Measure tumor volume and body weight every 2-3 days.
- Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blot).

Signaling Pathway Visualization

SG-094 acts by inhibiting TPC2, a Ca²⁺ channel on the endolysosome. This blockade disrupts Ca²⁺ release into the cytoplasm, which in turn interferes with downstream signaling pathways crucial for cancer progression, such as those activated by growth factors like VEGF.



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Diagram 2: **SG-094** inhibition of the TPC2 signaling pathway.

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